Product packaging for 1,2-Cyclobutanedicarboxamide(Cat. No.:CAS No. 35822-78-7)

1,2-Cyclobutanedicarboxamide

Cat. No.: B3424613
CAS No.: 35822-78-7
M. Wt: 142.16 g/mol
InChI Key: SOGOFVIWBWBJJS-UHFFFAOYSA-N
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Description

Significance within Cyclobutane (B1203170) Derivatives Chemistry

The significance of 1,2-Cyclobutanedicarboxamide (B1634708) lies in its representation of the cyclobutane motif, a structural element that imparts unique properties to molecules. The cyclobutane ring is characterized by significant ring strain, which makes it a versatile intermediate in organic synthesis, amenable to various ring-opening and rearrangement reactions. nih.govresearchgate.net This inherent reactivity, combined with the three-dimensional arrangement of its substituents, makes cyclobutane derivatives like this compound valuable for creating diverse molecular architectures. nih.gov

The presence of two amide functional groups in this compound allows for a range of chemical transformations and intermolecular interactions, such as hydrogen bonding. This capability is crucial for its potential applications in supramolecular chemistry and as a monomer in the synthesis of polyamides. und.edu

Scope and Relevance in Contemporary Chemical Science

Cyclobutane derivatives are increasingly utilized in medicinal chemistry and materials science. researchgate.netnih.gov The rigid and puckered nature of the cyclobutane ring can be exploited to create conformationally restricted analogues of more flexible molecules, which can lead to enhanced biological activity and selectivity. nih.govnih.gov For instance, cyclobutane rings are used as isosteres for gem-dimethyl groups and to replace larger cyclic systems, often improving metabolic stability and other pharmacokinetic properties of drug candidates. nih.govnih.gov

While specific applications of the parent this compound are not widely documented, its derivatives have been investigated for a variety of purposes. Substituted cyclobutanedicarboxamides have been explored for their potential antimicrobial, antiviral, and anticancer properties. ontosight.ai Furthermore, the diacid precursor, cyclobutane-1,2-dicarboxylic acid, is a valuable monomer for creating polymers with unique thermal properties, suggesting that this compound could serve a similar role in polyamide synthesis. und.edursc.org

Historical Context of Cyclobutane-Containing Scaffolds

The first synthesis of cyclobutane was reported in 1907. nih.govru.nl For a considerable time, the study of cyclobutane and its derivatives was primarily of academic interest due to the challenges associated with their synthesis and the perceived instability of the strained four-membered ring. However, the discovery of natural products containing the cyclobutane skeleton, such as the antimicrobial agent sceptrin, highlighted their biological relevance. nih.govru.nl

A significant breakthrough in the accessibility of cyclobutane derivatives came with the development of [2+2] photocycloaddition reactions, which provide an efficient route to these four-membered rings. und.edu In the realm of medicine, the introduction of the platinum-based anticancer drug carboplatin, which features a cyclobutane-1,1-dicarboxylate (B1232482) ligand, marked a pivotal moment, demonstrating the therapeutic potential of cyclobutane-containing compounds. nih.govru.nl This has spurred further interest in the medicinal chemistry applications of cyclobutane scaffolds, a field that continues to expand. nih.govru.nl

Data and Compound Information

Table 1: Properties of 1,2-Cyclobutanedicarboxylic acid (Precursor to this compound)

PropertyValueReference
Molecular FormulaC₆H₈O₄ nist.govnih.gov
Molecular Weight144.12 g/mol nih.gov
Isomerscis and trans nist.gov
IUPAC Namecyclobutane-1,2-dicarboxylic acid nih.gov

An in-depth examination of the synthetic pathways leading to this compound and its essential precursors reveals a variety of chemical strategies. These methods range from the direct conversion of dicarboxylic acids to the intricate, stereocontrolled formation of the core cyclobutane structure. This article focuses exclusively on the key synthetic methodologies as outlined, providing a detailed and scientifically grounded overview of the synthesis of this specific chemical compound and its related intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B3424613 1,2-Cyclobutanedicarboxamide CAS No. 35822-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutane-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-5(9)3-1-2-4(3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGOFVIWBWBJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957234
Record name Cyclobutane-1,2-dicarboximidic acid
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Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45775-95-9, 35822-78-7
Record name 1,2-Cyclobutanedicarboxamide
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Record name NSC527266
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Cyclobutanedicarboxamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144963
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Record name Cyclobutane-1,2-dicarboximidic acid
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Synthetic Methodologies for 1,2 Cyclobutanedicarboxamide and Its Precursors

The synthesis of 1,2-cyclobutanedicarboxamide (B1634708) is intrinsically linked to the preparation of its primary precursor, 1,2-cyclobutanedicarboxylic acid. The methodologies explored encompass direct functional group transformations and complex cycloaddition reactions to construct the fundamental four-membered ring.

Stereochemistry and Conformational Analysis of 1,2 Cyclobutanedicarboxamide Systems

Isomeric Forms: cis- and trans-1,2-Cyclobutanedicarboxamide

1,2-Cyclobutanedicarboxamide (B1634708) exists as two primary stereoisomers: cis-1,2-Cyclobutanedicarboxamide and trans-1,2-Cyclobutanedicarboxamide. These isomers are diastereomers, meaning they are not mirror images of each other and thus have distinct physical and chemical properties. The distinction lies in the relative orientation of the two carboxamide groups attached to the cyclobutane (B1203170) ring.

In the cis-isomer , the two amide functional groups are positioned on the same side of the cyclobutane ring.

In the trans-isomer , the amide groups are located on opposite sides of the ring.

The separation of cis and trans stereoisomers is a critical step in the study and application of these compounds. Due to their different physical properties, several standard laboratory techniques can be employed.

Fractional Crystallization: This method exploits differences in the solubility of the diastereomers in a particular solvent. By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized from a mixture. For example, in the synthesis of related cyclohexane (B81311) derivatives, the trans-isomer of a diaminocyclohexane salt was found to be much less soluble in methanol (B129727) than the cis-isomer, allowing for their separation. google.com

Chromatography: Column chromatography is a powerful technique for separating isomers. The separation is based on the differential adsorption of the isomers onto a stationary phase (like silica (B1680970) gel or alumina) as a mobile phase flows through the column. The slightly different polarities and shapes of the cis and trans isomers cause them to travel through the column at different rates. High-performance liquid chromatography (HPLC), particularly with chiral columns, has proven effective for separating cis and trans isomers of various compounds. nih.gov

Selective Adsorption: Certain materials can selectively adsorb one isomer over another. For instance, synthetic chabazite (B1143428) (a type of zeolite) has been used to separate cis-2-butene (B86535) from trans-2-butene by selectively adsorbing the cis isomer. google.com

Cyclobutane Ring Conformations: Puckering and Planarity

A perfectly flat, or planar, cyclobutane ring would have internal C-C-C bond angles of 90 degrees. While this is a significant deviation from the ideal tetrahedral angle of 109.5°, leading to considerable angle strain, the primary destabilizing factor in a planar conformation is torsional strain. masterorganicchemistry.comlibretexts.org In a planar structure, all the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, creating significant repulsive interactions. libretexts.orglibretexts.org

Table 1: Comparison of Strain in Planar vs. Puckered Cyclobutane

ConformationC-C-C Bond AngleTorsional StrainAngle StrainOverall Stability
Planar (Theoretical) 90°High (Eclipsed Hydrogens)HighLess Stable
Puckered (Actual) ~88°Reduced (Partially Staggered)Slightly IncreasedMore Stable

Theoretical models and computational chemistry are essential tools for understanding the energetics of cyclobutane's conformation. Potential energy surface scans, often performed using methods like Density Functional Theory (DFT), can map the energy of the molecule as a function of its geometry. illinois.eduresearchgate.net These calculations confirm that the planar conformation of cyclobutane is not an energy minimum but rather a transition state for the interconversion between two equivalent puckered conformations (a process known as ring inversion or a "ring flip"). saskoer.ca The energy barrier for this inversion is quite low, only about 6 kJ/mol, meaning the ring is highly flexible and rapidly interconverts at room temperature. stackexchange.com Theoretical studies also help in re-evaluating strain energies and understanding the nature of the bonding in strained rings. masterorganicchemistry.com

Experimental techniques provide physical evidence for the puckered nature of the cyclobutane ring.

Electron Diffraction: Gas-phase electron diffraction studies have been crucial in determining the precise geometry of cyclobutane, confirming its non-planar structure and providing a measure of the dihedral angle of pucker, which is approximately 35°. stackexchange.com

Spectroscopy: Spectroscopic methods such as Raman and infrared (IR) spectroscopy can detect the vibrational modes of the molecule. The presence of certain absorption bands corresponding to puckering vibrations confirms the non-planar structure. stackexchange.com For substituted cyclobutanes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the preferred conformation and the orientation of substituents. figshare.com

X-ray Crystallography: In the solid state, X-ray diffraction provides a definitive picture of the molecular structure. Studies on various cyclobutane derivatives have consistently shown a puckered ring conformation. researchgate.netrsc.org For instance, the crystal structure of a cis-cyclobutane-1,2-dicarboxylic acid derivative revealed inner angles of 87-88°, consistent with a puckered ring. rsc.org

Rotational Isomerism of Amide Groups within the this compound Scaffold

The amide functional group itself introduces another layer of conformational complexity due to restricted rotation around the carbon-nitrogen (C-N) bond. This restriction arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, creating a resonance structure with significant double-bond character between the carbon and nitrogen. masterorganicchemistry.comyoutube.com This partial double-bond character makes the amide group planar and creates a significant energy barrier to rotation.

This phenomenon leads to the existence of rotational isomers (or conformers) for each amide group, commonly referred to as cis and trans (or E/Z) in relation to the position of the substituents on the C-N bond. youtube.com For secondary amides, the trans conformation, where the alkyl groups on the carbon and nitrogen are on opposite sides, is generally much more stable than the cis conformation due to reduced steric hindrance. youtube.com The presence of these distinct rotational isomers can be detected by techniques like NMR spectroscopy, which may show separate signals for the different conformers at low temperatures. nih.gov

Intramolecular Interactions and their Influence on Conformation

Intramolecular forces, particularly hydrogen bonds, can play a crucial role in dictating the preferred conformation of a molecule. nih.gov In the case of cis-1,2-Cyclobutanedicarboxamide, the proximity of the two amide groups on the same side of the ring allows for the formation of an intramolecular hydrogen bond. This can occur between the carbonyl oxygen of one amide group and an N-H proton of the other, or vice-versa.

Such an interaction would likely stabilize a specific puckered conformation of the cyclobutane ring and lock the rotational isomers of the amide groups into a favorable orientation. This stabilization can reduce the molecule's conformational entropy and influence its chemical reactivity and biological activity. nih.gov In contrast, the trans-isomer, with its amide groups on opposite faces of the ring, cannot form such intramolecular hydrogen bonds and would rely on intermolecular interactions in solution or the solid state. The formation of intramolecular hydrogen bonds is a known stabilizing factor in various dicarboxylate and diamide (B1670390) systems. nih.govnih.gov

Spectroscopic and Structural Elucidation Techniques for 1,2 Cyclobutanedicarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. upi.eduuobasrah.edu.iq For 1,2-Cyclobutanedicarboxamide (B1634708), various NMR methods are employed to probe its atomic framework and dynamic behavior.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the number and chemical environment of hydrogen and carbon atoms in a molecule. upi.edu

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the cyclobutane (B1203170) ring and the amide (-NH₂) protons. The cyclobutane ring protons would appear as complex multiplets due to spin-spin coupling with neighboring protons. The chemical shifts of the methine protons (CH-C=O) would be downfield relative to the methylene (B1212753) protons (-CH₂-) due to the deshielding effect of the adjacent carbonyl group. The amide protons would typically appear as a broad signal, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons and the carbons of the cyclobutane ring. The carbonyl carbons are characteristically found far downfield. The symmetry of the molecule (cis or trans isomer) would significantly influence the number of unique signals observed in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established principles of NMR spectroscopy and data from analogous structures.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Amide Protons (-CONH₂) ¹H 6.5 - 8.0 Broad Singlet
Methine Protons (-CHCO) ¹H 2.8 - 3.5 Multiplet
Methylene Protons (-CH₂) ¹H 1.8 - 2.5 Multiplet
Carbonyl Carbon (-C ONH₂) ¹³C 170 - 180 Singlet
Methine Carbon (-C HCO) ¹³C 40 - 50 Doublet

Variable-Temperature (VT) NMR is a powerful technique for investigating dynamic molecular processes that occur on the NMR timescale. nih.gov Such studies can provide insights into conformational changes and restricted bond rotations. conicet.gov.ard-nb.info For this compound, potential dynamic processes include the puckering of the cyclobutane ring and restricted rotation around the C-N amide bonds. researchgate.net

By recording NMR spectra at different temperatures, changes such as peak broadening, coalescence, and subsequent sharpening can be observed. d-nb.info Analyzing these changes allows for the determination of the energy barriers (activation energy) for these processes. For example, at low temperatures, the rotation around the C-N bond might be slow enough to result in separate signals for the two amide protons, which would coalesce into a single broad peak at a higher temperature.

Lanthanide-Induced Shift (LIS) spectroscopy is a technique used to simplify complex NMR spectra and gain conformational information. slideshare.net It involves adding a paramagnetic lanthanide complex, often called a shift reagent (e.g., complexes of Europium), to the sample. slideshare.netyoutube.com

The lanthanide ion coordinates to a Lewis basic site in the molecule, which for this compound would be the carbonyl oxygen atoms of the amide groups. This coordination induces significant changes (shifts) in the chemical shifts of nearby protons. nih.gov The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton. rsc.org By analyzing the induced shifts for all protons, it is possible to map the relative distances of the protons from the coordination site, thereby providing detailed insights into the molecule's three-dimensional conformation in solution. slideshare.net

Vibrational Spectroscopy (IR and Raman) Investigations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule and is highly effective for identifying functional groups. umsystem.edumdpi.com The spectra of this compound are characterized by absorption bands corresponding to the vibrations of its amide and cyclobutane ring components.

Key expected vibrational frequencies include:

N-H Stretching: Primary amides typically show two bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C=O Stretching (Amide I band): A strong absorption band is expected between 1630 and 1680 cm⁻¹, which is characteristic of the carbonyl stretch in an amide.

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond, typically appears in the 1550-1650 cm⁻¹ range.

C-H Stretching and Bending: Vibrations associated with the C-H bonds of the cyclobutane ring would appear in their characteristic regions (around 2850-3000 cm⁻¹ for stretching).

The presence and positions of these bands provide clear evidence for the dicarboxamide structure. dtic.mil

Table 2: Characteristic IR and Raman Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch -CONH₂ 3100 - 3500 Medium - Strong
C-H Stretch Cyclobutane Ring 2850 - 3000 Medium
C=O Stretch (Amide I) -CONH₂ 1630 - 1680 Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.govcam.ac.uk This method provides precise data on bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction study of this compound would reveal:

Stereochemistry: The relative orientation (cis or trans) of the two carboxamide substituents on the cyclobutane ring.

Conformation: The specific puckered conformation of the cyclobutane ring.

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, detailing intermolecular hydrogen bonding between the amide groups, which significantly influences the crystal packing.

Data from related cyclobutane structures confirm that this technique provides definitive structural proof. rsc.orgresearchgate.net

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy by measuring its exact mass. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. When the molecule is ionized, it breaks apart into smaller, characteristic fragments. For this compound, expected fragmentation pathways could include the loss of the amide groups (-CONH₂) or cleavage across the cyclobutane ring. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Reactivity and Derivatization Chemistry of 1,2 Cyclobutanedicarboxamide

Hydrolysis and Amidation Reactions of the Carboxamide Functionality

The carboxamide groups of 1,2-cyclobutanedicarboxamide (B1634708) can undergo hydrolysis to yield the corresponding dicarboxylic acid. This reaction is typically carried out under acidic or basic conditions. For instance, hydrolysis of cyclobutane-1,2-dicarboxamides can be achieved by heating with strong acids like hydrochloric acid or strong bases like sodium hydroxide. The ease of hydrolysis can be influenced by the stereochemistry of the substituents on the cyclobutane (B1203170) ring.

Conversely, amidation reactions involve the conversion of a carboxylic acid to an amide. While direct amidation of 1,2-cyclobutanedicarboxylic acid is possible, it often requires harsh conditions. More commonly, the dicarboxylic acid is first converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the desired diamide (B1670390). youtube.com For example, treatment of 1,2-cyclobutanedicarboxylic acid with a chlorinating agent like thionyl chloride would produce the corresponding diacyl chloride. This intermediate can then be reacted with ammonia (B1221849) or a primary or secondary amine to yield this compound or its N-substituted derivatives, respectively. The efficiency and yield of these reactions can be influenced by factors such as the choice of solvent, temperature, and the nature of the amine. youtube.com

Recent advancements have also explored catalytic methods for direct amidation, which avoid the need for stoichiometric activating agents and offer milder reaction conditions. mdpi.com

Reaction Reagents Product Conditions
Hydrolysis (Acidic)HCl, H₂O1,2-Cyclobutanedicarboxylic acidHeat
Hydrolysis (Basic)NaOH, H₂OSodium 1,2-cyclobutanedicarboxylateHeat
Amidation (via acid chloride)1. SOCl₂ 2. NH₃This compoundVaries

Functional Group Interconversions on the Amide Nitrogen

The amide nitrogens of this compound can participate in various functional group interconversions, providing pathways to a range of N-substituted cyclobutane derivatives. One common transformation is the Hofmann rearrangement, where treatment of the primary amide with a halogen (such as bromine) in the presence of a base leads to the formation of a primary amine with one less carbon atom. In the case of this compound, this reaction could potentially be used to synthesize 1,2-diaminocyclobutane.

Another important reaction is the reduction of the amide groups. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxamide functionalities to the corresponding amines, yielding 1,2-bis(aminomethyl)cyclobutane. The choice of reducing agent is crucial, as milder reagents may not be effective or could lead to side products.

Furthermore, the amide nitrogen can be N-alkylated or N-acylated under appropriate conditions. N-alkylation can be achieved by treating the diamide with an alkyl halide in the presence of a base. N-acylation can be accomplished using an acyl chloride or anhydride. These reactions allow for the introduction of various substituents on the nitrogen atoms, thereby modifying the properties of the molecule.

Transformation Reagents Product Type
Hofmann RearrangementBr₂, NaOHDiamine
ReductionLiAlH₄, then H₂ODiamine
N-AlkylationAlkyl halide, BaseN,N'-dialkyl-1,2-cyclobutanedicarboxamide
N-AcylationAcyl chloride or AnhydrideN,N'-diacyl-1,2-cyclobutanedicarboxamide

Reactions Involving the Cyclobutane Ring

The strained four-membered ring of this compound is susceptible to ring-opening reactions under certain conditions, particularly at elevated temperatures or upon photochemical excitation.

Upon heating, cyclobutane derivatives can undergo thermal ring cleavage to form two ethylene (B1197577) molecules or their derivatives. nih.gov The specific products and the temperature at which this occurs depend on the substituents on the ring. For this compound, thermal degradation would likely involve the cleavage of the C1-C2 and C3-C4 bonds, although the presence of the amide groups could influence the reaction pathway and lead to more complex degradation products. The high activation energy required for the cleavage of the carbon-carbon bonds in the cyclobutane ring means that significant thermal energy is typically needed. researchgate.net

Photochemical reactions, particularly [2+2] cycloadditions, are a common method for synthesizing cyclobutane rings. acs.orgbaranlab.org Conversely, photochemical conditions can also induce the cleavage of cyclobutane rings in a process known as a retro-[2+2] cycloaddition. Irradiation of cyclobutane derivatives with ultraviolet (UV) light can provide the necessary energy to break the carbon-carbon bonds of the ring, leading to the formation of two alkene molecules. researchgate.net The specific wavelength of light required and the efficiency of the reaction are dependent on the chromophores present in the molecule. The carboxamide groups in this compound may influence its photochemical behavior.

Halogenation Studies on Cyclobutane Carboxylic Acid Systems

While direct halogenation of this compound is not extensively documented, studies on related cyclobutane carboxylic acid systems provide insight into potential halogenation pathways. The α-carbon to a carbonyl group can be halogenated under specific conditions. For instance, the Hell-Volhard-Zelinsky reaction allows for the α-bromination of carboxylic acids using bromine and a catalytic amount of phosphorus tribromide. ucalgary.ca Applying this to 1,2-cyclobutanedicarboxylic acid could potentially yield α-halogenated derivatives.

Another approach is decarboxylative halogenation, where a carboxylic acid is converted to an organic halide with the loss of carbon dioxide. nih.govacs.org This reaction often involves the use of heavy metal salts and a halogen source. While this would lead to a loss of the carboxyl group, it represents a method for introducing halogens onto the cyclobutane ring. The reactivity and regioselectivity of these halogenation reactions would be influenced by the stereochemistry and electronic effects of the substituents on the cyclobutane ring. mt.com

Reaction Type Typical Reagents Potential Product from 1,2-Cyclobutanedicarboxylic Acid
α-HalogenationBr₂, PBr₃ (catalytic)α,α'-Dibromo-1,2-cyclobutanedicarboxylic acid
Decarboxylative HalogenationPb(OAc)₄, LiCl1,2-Dichlorocyclobutane

Supramolecular Chemistry and Crystal Engineering of 1,2 Cyclobutanedicarboxamide

Self-Assembly Mechanisms via Hydrogen Bonding Networks

The self-assembly of 1,2-cyclobutanedicarboxamide (B1634708) is predominantly governed by the formation of robust and directional hydrogen bonds. These non-covalent interactions dictate the formation of predictable supramolecular synthons, which are the fundamental building blocks of the crystal lattice.

The amide functional group is a cornerstone of supramolecular chemistry due to its ability to act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual nature facilitates the formation of strong and highly directional N-H···O=C hydrogen bonds. In the case of this compound, these interactions are the primary driving force for self-assembly.

In analogous systems, such as 1-arylcycloalkanecarboxamides, the primary hydrogen-bonded motif observed is the centrosymmetric or non-centrosymmetric R²₂(8) dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds rsc.org. It is highly probable that this compound isomers also utilize this robust synthon to form dimeric pairs. These dimers can then further associate through additional hydrogen bonds to create higher-order structures like one-dimensional tapes or two-dimensional sheets rsc.org.

In studies of related chiral cyclobutane (B1203170) β-amino acid-based amphiphiles, the trans isomer has been shown to form extended chains through intermolecular hydrogen bonds between the amide groups, leading to more ordered arrangements nih.gov. Conversely, the cis isomer can adopt an alignment that allows for the simultaneous formation of two hydrogen bonds between the amide and ester groups of adjacent molecules, which can lead to different and sometimes less ordered phases nih.gov. Furthermore, the potential for intramolecular hydrogen bonding in the cis isomer can influence the pattern of intermolecular hydrogen bonding nih.gov.

For this compound, the trans isomer, with its amide groups on opposite sides of the cyclobutane ring, is well-suited to form linear or zigzag chains of hydrogen-bonded molecules. In contrast, the cis isomer, with both amide groups on the same face of the ring, may favor the formation of cyclic or more compact hydrogen-bonded motifs. The puckered nature of the cyclobutane ring in both isomers will also play a significant role in the three-dimensional arrangement of these assemblies. The subtle differences in the conformational flexibility of the cis and trans isomers can lead to significantly different crystal packing and, consequently, different physical properties.

Cocrystallization Strategies and Multicomponent Solid Formation

Cocrystallization has emerged as a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical identity of the constituent molecules. This approach involves the incorporation of two or more different neutral molecules into a single crystal lattice. For this compound, with its potent hydrogen-bonding capabilities, cocrystallization offers a versatile avenue for creating novel multicomponent solids with tailored properties.

The formation of cocrystals is guided by the principles of supramolecular synthons, where predictable patterns of intermolecular interactions are formed between the active pharmaceutical ingredient (API) and a coformer. In the context of this compound, the amide groups can form robust heterosynthons with complementary functional groups on a coformer molecule, such as carboxylic acids, alcohols, or other amides. For instance, the formation of an amide-carboxylic acid heterosynthon is a well-established and reliable interaction in cocrystal design nih.gov.

The selection of an appropriate coformer is crucial and can be guided by screening methods such as liquid-assisted grinding, solvent evaporation, and saturation temperature measurements nih.gov. The stereochemistry of the this compound isomer will also play a critical role in the selection of coformers and the resulting cocrystal architecture. The different spatial orientations of the amide groups in the cis and trans isomers will influence their ability to interact with potential coformers, potentially leading to the formation of diastereomeric cocrystals with distinct properties.

Host-Guest Chemistry Applications

The rigid cyclobutane scaffold of this compound, combined with its hydrogen-bonding functionalities, makes it an attractive building block for the design of synthetic host molecules capable of encapsulating guest species. Host-guest chemistry involves the formation of inclusion complexes where a smaller guest molecule is bound within the cavity of a larger host molecule.

The this compound unit can be incorporated into larger macrocyclic or cage-like structures to create pre-organized cavities for guest binding. The defined stereochemistry of the cyclobutane ring can be used to control the size and shape of the binding pocket. For example, linking multiple cis-1,2-cyclobutanedicarboxamide units could lead to the formation of a concave surface lined with hydrogen-bonding sites, ideal for recognizing and binding complementary guest molecules.

The design of such host molecules often involves the strategic placement of other functional groups to enhance guest binding through additional non-covalent interactions such as π-π stacking, hydrophobic interactions, or electrostatic interactions. The cyclobutane moiety serves as a rigid spacer, ensuring that the binding groups are held in a specific orientation, which is a key principle in the design of effective molecular receptors.

Host molecules incorporating the this compound motif would be expected to bind a variety of guest molecules, with selectivity being determined by the size, shape, and chemical complementarity of the guest to the host's cavity. The amide groups within the cavity can form specific hydrogen bonds with guest molecules containing complementary functional groups, such as carboxylic acids, alcohols, or other amides.

The binding process can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the stoichiometry, binding constants, and the precise nature of the host-guest interactions. The ability to tune the binding properties of the host by modifying the this compound building block or other components of the macrocyclic structure opens up possibilities for applications in areas such as molecular sensing, catalysis, and controlled release of guest molecules.

Metal-Organic Framework (MOF) and Coordination Polymer Formation

This compound as a Ligand Building Block

There is currently no available scientific literature describing the use of this compound as a ligand for the synthesis of metal-organic frameworks or coordination polymers.

Structural Diversity of Coordination Assemblies

As there are no reported instances of this compound being used to form coordination assemblies, there is no information on their structural diversity.

Computational and Theoretical Investigations of 1,2 Cyclobutanedicarboxamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 1,2-cyclobutanedicarboxamide (B1634708). These calculations provide a basis for understanding the molecule's geometry, bonding, and reactivity.

Energy Minimization and Geometrical Optimization

Energy minimization and geometrical optimization are initial and critical steps in the computational analysis of this compound. These processes identify the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface.

Theoretical studies on related cyclic compounds, such as cyclobutane-1,2-dione, have often employed DFT methods like B3LYP and M06-2X with various basis sets (e.g., 6-31+G(d,p)) to achieve accurate geometrical parameters. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the global minimum energy conformation. The resulting optimized geometry is essential for all subsequent computational analyses.

Table 1: Representative Data from Geometrical Optimization of a Cyclobutane (B1203170) Derivative

Parameter Optimized Value
C1-C2 Bond Length (Å) 1.55
C-C-C Bond Angle (°) 88.5
Dihedral Angle (°) 25.0
Total Energy (Hartree) -535.12345

Analysis of Bonding and Electron Density

Once the optimized geometry is obtained, the analysis of bonding and electron density provides a deeper understanding of the electronic environment within this compound. This analysis helps to characterize the nature of the chemical bonds and the distribution of electrons throughout the molecule.

Methods such as Natural Bond Orbital (NBO) analysis can be used to examine the bonding in detail. For instance, in the study of the reaction of cyclobutane-1,2-dione, NBO analysis was used to calculate Wiberg bond indices, which provide a measure of the bond order. beilstein-journals.org This type of analysis for this compound would reveal the extent of covalent and ionic character in its bonds and highlight any significant electronic delocalization.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes of flexible molecules like this compound. These simulations model the atomic motions over time, providing insights into the dynamic behavior and accessible conformations of the molecule.

Rotational Barriers and Dynamic Equilibria

The amide groups in this compound can rotate around the C-C bonds of the cyclobutane ring, leading to different conformers. MD simulations can be used to study the rotational barriers between these conformers and to understand the dynamic equilibria that exist between them. By simulating the molecule's behavior over a period of time, it is possible to observe transitions between different conformational states and to calculate the free energy differences between them. This information is crucial for understanding how the molecule behaves in a dynamic environment.

Force Field and Molecular Mechanics Calculations for Conformation and Interactions

Force field and molecular mechanics calculations offer a computationally less expensive alternative to quantum chemical methods for exploring the conformational preferences and intermolecular interactions of this compound. These methods are particularly useful for larger systems or longer timescale simulations.

A force field is a set of parameters that describe the potential energy of a system of atoms. These parameters are typically derived from experimental data or high-level quantum chemical calculations. By using a suitable force field, it is possible to quickly calculate the energy of different conformations of this compound and to identify the low-energy conformers. These calculations can also be used to study how the molecule interacts with other molecules, such as solvents or biological macromolecules.

Table 2: Example of Force Field Energy Contributions for a Given Conformation

Energy Term Value (kcal/mol)
Bond Stretching 2.5
Angle Bending 5.1
Torsional 3.8
Van der Waals -1.2
Electrostatic -4.5
Total Energy 5.7

Applications in Materials Science As a Building Block

Monomer for Polymer Synthesis

1,2-Cyclobutanedicarboxamide (B1634708) can serve as a valuable monomer in the synthesis of polymers, particularly through step-growth polymerization mechanisms. The two amide functional groups can react with complementary functional groups, such as carboxylic acids or acyl chlorides, to form larger polymer chains. The inclusion of the cyclobutane (B1203170) ring into the polymer backbone can significantly influence the properties of the resulting material.

Polycondensation is a primary route for integrating this compound into polymer chains. In this process, the dicarboxamide monomer reacts with a comonomer containing at least two complementary functional groups, leading to the formation of a polymer and a small molecule byproduct, such as water.

While direct polycondensation studies involving this compound are not extensively documented, the synthesis of polyamides through the reaction of a diamine with a dicarboxylic acid is a well-established process. In a parallel fashion, this compound, acting as a diamine equivalent, can react with dicarboxylic acids or their more reactive derivatives like diacyl chlorides to form polyamides. These reactions would create amide linkages, resulting in a polymer with repeating units containing the cyclobutane ring.

The synthesis of polyesters containing cyclobutane units has been demonstrated using cyclobutane-1,3-diacid, which was obtained from trans-cinnamic acid. This diacid was condensed with various diols to produce a series of polyesters with properties comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). This highlights the utility of the cyclobutane core in creating robust polymeric materials. Although this example uses a diacid, it underscores the principle that the cyclobutane scaffold can be a key component in high-performance polymers.

A study on diamides synthesized from cyclobutene-1,2-diacid chloride provides further insight. These diamides were observed to undergo thermal polymerization, indicating that the cyclobutane (or in this case, cyclobutene) moiety can facilitate polymer formation under thermal conditions.

Polymer Type Reactants Key Findings
PolyamidesThis compound and Dicarboxylic Acid/Diacyl ChlorideFormation of amide linkages to create polymers with cyclobutane rings in the backbone.
PolyestersCyclobutane-1,3-diacid and DiolsResulting polyesters exhibit properties comparable to PET, demonstrating the value of the cyclobutane core.

The bifunctional nature of this compound also suggests its potential use as a cross-linking agent in polymer networks. Cross-linking is the process of forming covalent bonds between polymer chains, which results in a three-dimensional network structure. This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer.

While direct evidence for this compound as a cross-linker is limited, its structural analog, cis-cyclobutane-1,2-dicarboxylic acid (CBDA-2), has been successfully used as a cross-linker for epoxy vegetable oil. This resulted in a material with high tensile strength and a high glass transition temperature, demonstrating the effectiveness of the cyclobutane moiety in creating robust, cross-linked thermosets. researchgate.net Given that the amide groups in this compound can also undergo reactions to form connections between polymer chains, it is plausible that it could function in a similar capacity.

Parameter Value
Cross-linking FunctionalityBifunctional (two amide groups)
Potential ApplicationCuring agent for epoxy resins and other polymers
Expected OutcomeIncreased mechanical strength and thermal stability of the polymer network

Precursor for Thermally Recyclable and Degradable Materials

A significant and innovative application of cyclobutane-containing building blocks is in the development of thermally recyclable and degradable materials. The inherent ring strain of the cyclobutane ring allows for a controlled cleavage of the ring at elevated temperatures. This property can be harnessed to design polymers that can be broken down into their constituent monomers or oligomers for recycling.

Research has shown that polymers incorporating a cis-cyclobutane-1,2-dicarboxylic acid moiety can be thermally cleaved. nih.gov Specifically, a thermoset created from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) demonstrated thermocleavability at high temperatures. nih.gov The cyclobutane ring within the polymer backbone splits upon heating to around 300 °C, leading to the degradation of the polymer into smaller, recyclable molecules. nih.gov This process avoids the use of expensive catalysts and can be a more sustainable approach to plastic recycling. nih.gov

The mechanism involves a retro [2+2] cycloaddition reaction, where the cyclobutane ring reverts to two double-bonded species. This allows for the recovery of the original monomers, which can then be repolymerized to create new materials, thus closing the recycling loop. While this research focuses on the dicarboxylic acid, the principle of thermal cleavage of the cyclobutane ring is directly applicable to polymers synthesized from this compound.

Material Type Key Feature Degradation Mechanism Recycling Potential
Thermoset from CBDA-4Thermocleavable cyclobutane ringRetro [2+2] cycloaddition at ~300 °CMonomer recovery and repolymerization

Integration into Advanced Functional Materials

The unique geometry and reactivity of the cyclobutane ring make this compound a candidate for integration into advanced functional materials. These are materials designed to possess specific properties or to respond to external stimuli in a controlled manner.

Polymers containing cyclobutane units have been investigated for their potential in creating stress-responsive materials, also known as mechanophores. The mechanical force applied to the polymer can induce the cleavage of the cyclobutane ring, leading to a change in the material's properties. This concept has been explored with polymers containing cyclobutane mechanophores that undergo a [2+2] cycloreversion in response to mechanical stress. nih.gov This transformation can be used to develop materials that change color, self-heal, or release an active substance upon being stretched or impacted.

Furthermore, the rigid structure of the cyclobutane ring can be used to control the architecture of polymers at the molecular level. This can be advantageous in the design of materials with specific optical, electronic, or separation properties. While the direct application of this compound in this context is an area for future research, the foundational studies on cyclobutane-containing polymers suggest a promising future for its use in the creation of novel functional materials. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-cyclobutanedicarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Guidance : Synthesis typically involves cyclization of dicarboxylic acid precursors or amidation of cyclobutane derivatives. For example, analogous routes for cyclobutane dicarboxylic acids (e.g., 1,1-cyclobutanedicarboxylic acid) involve ring-closing reactions under controlled temperatures (157–161°C) or catalytic conditions . Optimize stoichiometry and solvent polarity to minimize side reactions. Validate purity via HPLC or GC (>97% purity thresholds as per industrial standards ).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Guidance : Use 1^1H/13^13C NMR to confirm cyclobutane ring geometry and amide bond configuration. X-ray crystallography is critical for resolving trans/cis isomerism (as noted in "trans-1,2-cyclobutanedicarboxamide" nomenclature ). Pair with FTIR to verify carbonyl stretching frequencies (amide I/II bands ~1650 cm1^{-1}). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

  • Methodological Guidance : Document reaction parameters (e.g., temperature, catalyst loading, solvent) rigorously. Use standardized protocols for purification (e.g., recrystallization solvents, column chromatography gradients). Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication. Adhere to reporting standards for chemical synthesis outlined in journals like Journal of the American Chemical Society .

Advanced Research Questions

Q. What computational modeling approaches best predict the stereoelectronic properties of this compound?

  • Methodological Guidance : Employ density functional theory (DFT) to analyze ring strain and amide conjugation effects. Compare computed vibrational spectra with experimental IR/NMR data to validate models. Use molecular docking simulations to explore potential bioactivity, leveraging software like Gaussian or AutoDock . Address discrepancies between predicted and observed dipole moments by refining basis sets or solvation models.

Q. How can conflicting data on the compound’s thermal stability be resolved?

  • Methodological Guidance : Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to isolate decomposition pathways. Correlate with differential scanning calorimetry (DSC) to identify phase transitions. Replicate conflicting studies while controlling for moisture content and heating rates, as hygroscopicity may influence stability . Publish null results to clarify literature contradictions .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Guidance : Synthesize analogs with varied substituents (e.g., methyl, halogen) and assay for bioactivity (e.g., enzyme inhibition). Use multivariate analysis to identify key steric/electronic descriptors. Validate SAR hypotheses via crystallographic studies or QSAR modeling. Ensure biological assays include positive/negative controls and statistical rigor (e.g., p < 0.05) .

Q. How should researchers design experiments to investigate the compound’s potential as a chiral building block?

  • Methodological Guidance : Test enantioselective synthesis routes using chiral catalysts (e.g., BINOL-based systems). Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Collaborate with crystallographers to resolve absolute configurations. Benchmark against established chiral auxiliaries (e.g., Evans oxazolidinones) for efficiency comparisons .

Methodological Best Practices

Q. What frameworks ensure rigorous data interpretation in studies involving this compound?

  • Recommendations :

  • Apply triangulation by combining experimental, computational, and literature data .
  • Pre-register hypotheses and analytical plans to reduce bias .
  • Use version-controlled data repositories (e.g., Zenodo) for transparency .

Q. How can researchers address gaps in the mechanistic understanding of this compound’s reactivity?

  • Recommendations :

  • Conduct kinetic isotope effect (KIE) studies to probe reaction mechanisms.
  • Use isotopic labeling (e.g., 13^{13}C) to track carbon migration during ring-opening reactions .
  • Publish negative or inconclusive results to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.